5,5'-Dithiobis(1-methyltetrazole)
Overview
Description
5,5’-Dithiobis(1-methyltetrazole) is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of two 1-methyltetrazole rings connected by a disulfide bond. This compound has been studied for its potential in inhibiting enzymes such as aldehyde dehydrogenase, making it relevant in both medicinal and industrial contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dithiobis(1-methyltetrazole) typically involves the oxidation of 1-methyltetrazole-5-thiol. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation .
Industrial Production Methods
Industrial production of 5,5’-Dithiobis(1-methyltetrazole) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dithiobis(1-methyltetrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to 1-methyltetrazole-5-thiol using reducing agents like dithiothreitol.
Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Various thiol-containing compounds.
Major Products Formed
Oxidation: Over-oxidation can lead to the formation of sulfonic acids.
Reduction: Yields 1-methyltetrazole-5-thiol.
Substitution: Produces mixed disulfides.
Scientific Research Applications
5,5’-Dithiobis(1-methyltetrazole) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its enzyme inhibition properties, particularly against aldehyde dehydrogenase.
Medicine: Potential therapeutic applications in treating conditions related to aldehyde dehydrogenase inhibition.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The primary mechanism of action of 5,5’-Dithiobis(1-methyltetrazole) involves the inactivation of aldehyde dehydrogenase. The disulfide bond in the compound interacts with the catalytic cysteine residue in the enzyme, leading to its inactivation. This mechanism is similar to that of disulfiram, a well-known aldehyde dehydrogenase inhibitor .
Comparison with Similar Compounds
Similar Compounds
Disulfiram: Shares a similar mechanism of action but has a different structural framework.
1-Methyl-5-methylthiotetrazole: A simpler analogue with no significant enzyme inhibition properties.
Methyl 5-(1-methyltetrazolyl) disulfide: Another potent inhibitor of aldehyde dehydrogenase.
Uniqueness
5,5’-Dithiobis(1-methyltetrazole) is unique due to its specific structural configuration, which allows it to effectively inhibit aldehyde dehydrogenase. Its dual tetrazole rings connected by a disulfide bond provide a distinct advantage in terms of stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTIRCKWBGLFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SSC2=NN=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211729 | |
Record name | 5,5'-Dithiobis(1-methyltetrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62671-38-9 | |
Record name | 5,5'-Dithiobis(1-methyltetrazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-Dithiobis(1-methyltetrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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